molecular formula C10H11N3O B3229063 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- CAS No. 127680-90-4

2-Pyridinecarbonitrile, 4-(4-morpholinyl)-

Cat. No.: B3229063
CAS No.: 127680-90-4
M. Wt: 189.21 g/mol
InChI Key: XXVRMRBHYBYEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarbonitrile, 4-(4-morpholinyl)- is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a nitrile group and a morpholine ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- can be achieved through several methods. One effective method involves the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of pyridinecarbonitriles over a palladium on carbon (Pd/C) catalyst . This process can be fine-tuned by adjusting the amount of acidic additive, such as sulfuric acid (H2SO4), to achieve the desired product. The reaction conditions typically involve mild temperatures (30–50 °C) and pressures (6 bar), resulting in high selectivity and complete conversions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of catalytic hydrogenation and the use of Pd/C catalysts are commonly employed in large-scale chemical manufacturing processes. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbonitrile, 4-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Catalytic hydrogenation can reduce the nitrile group to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) is a common catalyst used in the hydrogenation process.

    Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions include primary amines, oxidized derivatives, and substituted pyridinecarbonitriles, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Pyridinecarbonitrile, 4-(4-morpholinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbonitrile, 4-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological molecules, potentially affecting enzymatic activities and cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanopyridine
  • Picolinonitrile
  • 4-Morpholinopicolinonitrile

Uniqueness

2-Pyridinecarbonitrile, 4-(4-morpholinyl)- is unique due to the presence of both a nitrile group and a morpholine ring in its structure. This combination imparts distinct chemical properties, making it versatile for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in both research and industrial contexts.

Properties

IUPAC Name

4-morpholin-4-ylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-8-9-7-10(1-2-12-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVRMRBHYBYEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275013
Record name 4-(4-Morpholinyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127680-90-4
Record name 4-(4-Morpholinyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127680-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Morpholinyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarbonitrile, 4-(4-morpholinyl)-
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarbonitrile, 4-(4-morpholinyl)-
Reactant of Route 3
Reactant of Route 3
2-Pyridinecarbonitrile, 4-(4-morpholinyl)-
Reactant of Route 4
Reactant of Route 4
2-Pyridinecarbonitrile, 4-(4-morpholinyl)-
Reactant of Route 5
Reactant of Route 5
2-Pyridinecarbonitrile, 4-(4-morpholinyl)-
Reactant of Route 6
Reactant of Route 6
2-Pyridinecarbonitrile, 4-(4-morpholinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.